molecular formula C11H11N3OS B2413538 N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea CAS No. 866011-10-1

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea

Cat. No.: B2413538
CAS No.: 866011-10-1
M. Wt: 233.29
InChI Key: KWALDNQIQIFHQI-QBFSEMIESA-N
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Description

“N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea” is a compound that belongs to the group of azole heterocycles . Azoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

  • Isatin thiazoline hybrids, including derivatives of N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea, have been investigated for their inhibitory activity against HIV-1 reverse transcriptase. These compounds have shown promising activity in both DNA polymerase and ribonuclease H functions (Meleddu et al., 2016).

Anticancer Properties

  • Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. These findings suggest potential utility in cancer treatment (Eshghi et al., 2019).

Anti-inflammatory Activity

  • Research on this compound derivatives has shown significant anti-inflammatory effects, indicating potential for the treatment of inflammatory diseases (Fatima et al., 2014).

Photophysical Properties

  • Studies on N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes have revealed interesting photophysical properties, suggesting applications in materials science and photophysics (Leopold & Strassner, 2017).

Antimicrobial Activity

  • Derivatives of this compound have been evaluated for antimicrobial properties, showing effectiveness against various bacterial and fungal species, indicating their potential as antimicrobial agents (Darwish et al., 2014).

Properties

IUPAC Name

(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWALDNQIQIFHQI-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N\C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 2
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 3
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 4
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 5
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 6
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea

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